

An In-depth Technical Guide to 4-Bromobutan-1amine

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **4-bromobutan-1-amine**, a versatile bifunctional building block crucial in synthetic organic chemistry and drug discovery. This document outlines its chemical properties, synthesis, key reactions, and applications, presenting data in a clear and accessible format for scientific professionals.

Chemical Identity and Properties

The IUPAC name for the compound is **4-bromobutan-1-amine**.[1] It is also commonly available as its hydrobromide salt, **4-bromobutan-1-amine** hydrobromide.[2][3][4] This compound is a colorless to pale yellow liquid and is soluble in water and organic solvents.[5]

Table 1: Physicochemical Properties of 4-Bromobutan-1-amine



Property	Value	Source
IUPAC Name	4-bromobutan-1-amine	[1]
CAS Number	33977-38-7	[1][6][7]
Molecular Formula	C4H10BrN	[1][6][7]
Molecular Weight	152.03 g/mol	[1][6][7][8]
Boiling Point	57 °C at 13 Torr; 145-147 °C	[5][7]
Density	1.364 ± 0.06 g/cm ³ (Predicted)	[7]
рКа	10.04 ± 0.10 (Predicted)	[5][7]
Purity	Typically 95-98%	[6][9]
Appearance	Colorless to pale yellow liquid	[5]

Properties of Hydrobromide Salt:

Property	Value	Source
CAS Number	24566-81-2	[2][3][4]
Molecular Formula	C4H11Br2N	[2][4][10]
Molecular Weight	232.94 g/mol	[4][10]
Appearance	White to yellow to brown solid	

Synthesis and Experimental Protocols

4-Bromobutan-1-amine is a valuable synthetic intermediate due to its bifunctional nature, possessing both a nucleophilic amino group and an electrophilic carbon-bromine bond.[6]

General Synthesis via Bromination of 4-Aminobutanol:

A common laboratory-scale synthesis involves the reaction of 4-aminobutanol with hydrogen bromide.



- Reaction: 4-Aminobutanol + HBr → 4-Bromobutan-1-amine + H₂O
- Protocol:
 - To a stirred solution of 4-aminobutanol, hydrobromic acid is added, typically in a stoichiometric amount.
 - The reaction mixture is heated to reflux for a specified period, for instance, 3 hours, to ensure the completion of the reaction.[7]
 - The progress of the reaction should be monitored using an appropriate technique like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
 - Upon completion, the reaction mixture is cooled to room temperature.
 - The product is then isolated through an aqueous workup to remove any unreacted starting material and inorganic byproducts.
 - Further purification can be achieved by distillation under reduced pressure.

Another potential route is the direct bromination of butan-1-amine, although this method may present challenges with over-bromination, leading to di-brominated byproducts.[6]

Key Reactions and Synthetic Utility

The dual reactivity of **4-bromobutan-1-amine** makes it a versatile precursor for a wide range of more complex molecules, particularly nitrogen-containing heterocyclic compounds.[6]

Intramolecular Cyclization:

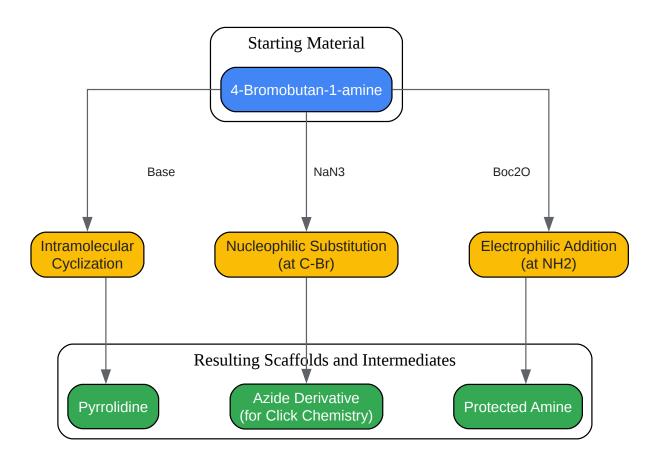
The most notable reaction is its intramolecular cyclization to form pyrrolidine, a five-membered saturated nitrogen heterocycle.[6] This occurs via an intramolecular nucleophilic substitution (SN2) where the amine group attacks the carbon atom bonded to the bromine.[6] This 5-exo-tet cyclization is favored according to Baldwin's rules.[6]

Intermolecular Reactions:



- Reaction at the Amino Group (Nucleophilic): The primary amine is nucleophilic and will react with various electrophiles. Protecting the amine group is often necessary during multi-step syntheses.[6] Common protecting groups include tert-butoxycarbonyl (Boc), which can be introduced using di-tert-butyl dicarbonate (Boc₂O).[6]
- Reaction at the Carbon-Bromine Bond (Electrophilic): The carbon attached to the bromine is
 electrophilic and susceptible to attack by external nucleophiles in an SN2 reaction.[6] This
 allows for the introduction of various functional groups. For example, reaction with sodium
 azide yields 4-azidobutan-1-amine, a useful reagent for "click chemistry" and bioconjugation.
 [6]

The interplay between intra- and intermolecular reactions can be controlled by factors such as the nucleophilicity of the external reagent, reaction conditions (e.g., temperature, solvent), and reactant concentrations.[6]



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Caption: Synthetic pathways of **4-bromobutan-1-amine**.

Applications in Research and Drug Development

4-Bromobutan-1-amine serves as a key intermediate in the synthesis of a variety of compounds, particularly in the pharmaceutical industry.[5]

- Heterocyclic Chemistry: It is a fundamental building block for synthesizing pyrrolidine derivatives and other nitrogen-containing heterocycles, which are common scaffolds in many biologically active molecules.[6]
- Medicinal Chemistry: It is used to introduce the bromobutyl-amine moiety into organic molecules, which can be a key pharmacophore or a handle for further chemical modification in the development of pharmaceutical drugs.[5]
- Bioconjugation: As a precursor to compounds like 4-azidobutan-1-amine, it plays a role in "click chemistry," a powerful tool for linking molecules in biological systems, which is essential in drug development and chemical biology.[6]

Safety and Handling

4-Bromobutan-1-amine is a reactive chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood.[5] The hydrobromide salt is classified as a warning-level hazard, causing skin and serious eye irritation, and may cause respiratory irritation.[4][10] Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. Store in a cool, dry place.[5] For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

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